4-[2-(Methylanilino)ethoxy]aniline
Description
Contextualization of Substituted Anilines in Modern Organic Chemistry
Substituted anilines are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of functional materials and biologically active molecules. researchgate.net These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring bearing one or more substituents, are fundamental building blocks for pharmaceuticals, agrochemicals, dyes, and polymers. The nature, position, and number of substituents on the aniline (B41778) ring profoundly influence the compound's chemical reactivity, basicity, and physical properties, making them a versatile platform for molecular design. beilstein-journals.org
Theoretical Frameworks Governing Aniline Reactivity and Structure
The reactivity of aniline and its derivatives is governed by the interplay of the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, a phenomenon known as resonance or mesomerism. This delocalization increases the electron density at the ortho and para positions, making these sites highly susceptible to electrophilic attack.
Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of anilines. These calculations can predict parameters such as electron density distribution, bond lengths, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding and predicting the chemical behavior of these molecules.
Research Trajectories for Complex Aminoaryl Ether Systems
Complex aminoaryl ether systems, a class to which 4-[2-(Methylanilino)ethoxy]aniline belongs, are of significant interest in medicinal chemistry and materials science. The ether linkage provides flexibility to the molecular structure, while the amino and aryl groups offer sites for further functionalization and interaction with biological targets or other molecules. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their potential applications, for instance, as ligands for metal catalysts or as scaffolds for the development of new therapeutic agents. nih.gov
Data Pertaining to Structurally Related Compounds
In the absence of specific data for this compound, information for related aniline derivatives is presented to illustrate the types of data that would be necessary for a comprehensive analysis.
Physicochemical Properties of a Representative Aniline Derivative: 4-Ethoxyaniline
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | sigmaaldrich.com |
| Molecular Weight | 137.18 g/mol | sigmaaldrich.com |
| IUPAC Name | 4-ethoxyaniline | nih.gov |
| Boiling Point | 250 °C | sigmaaldrich.com |
| Melting Point | 2-5 °C | sigmaaldrich.com |
| Density | 1.065 g/mL at 25 °C | sigmaaldrich.com |
Illustrative Spectroscopic Data for Aniline
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of aniline in CDCl₃ typically shows signals for the aromatic protons in the range of δ 6.7-7.2 ppm and a broad signal for the amino (-NH₂) protons. chemicalbook.com The exact chemical shifts and coupling patterns are influenced by the solvent and any substituents on the ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For aniline, the carbon atom attached to the amino group (C1) resonates at a characteristic chemical shift, and the signals for the other aromatic carbons appear at distinct positions.
Infrared (IR) Spectroscopy: The IR spectrum of aniline exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. C-N stretching vibrations and aromatic C-H and C=C stretching and bending vibrations also give rise to characteristic peaks. nist.govresearchgate.net
The compound this compound represents a molecule of interest within the broader class of substituted anilines and aminoaryl ethers. However, a detailed scientific exploration of its properties and reactivity is conspicuously absent from the public domain. The generation of a comprehensive and scientifically rigorous article is contingent upon the future publication of experimental research detailing its synthesis, characterization, and reaction chemistry. Until such data becomes available, its specific attributes remain a matter of speculation based on the established principles of aniline chemistry.
Properties
IUPAC Name |
4-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)11-12-18-15-9-7-13(16)8-10-15/h2-10H,11-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQQMOLTHUHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Methylanilino Ethoxy Aniline and Analogs
Chemoselective Functionalization of Aniline (B41778) Precursors
The synthesis of 4-[2-(Methylanilino)ethoxy]aniline and its analogs relies heavily on the selective modification of aniline-based starting materials. Key to these syntheses is the controlled formation of ether and secondary amine bonds, as well as the regioselective placement of the ethoxy aniline group.
Strategies for Ethers and Secondary Amine Linkages
The creation of both an ether linkage and a secondary amine on an aniline framework requires careful chemoselective strategies. One direct approach involves the transformation of anilines into aryl ethers. A protocol has been developed for the synthesis of aryl ethers by reacting alcohols or phenols with aryl ammonium (B1175870) salts, which are readily prepared from anilines. researchgate.net This reaction proceeds at room temperature using a base like potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS) and demonstrates a broad substrate scope. researchgate.net
The formation of the secondary amine, specifically an N-methylaniline moiety, can be achieved through N-alkylation. The N-methylation of aniline can be performed using methanol (B129727) at high temperatures over acid catalysts to produce N-methylaniline. wikipedia.org For more complex molecules, selective alkylation is crucial to avoid undesired side reactions.
Another strategy involves the functionalization of a pre-formed ether. For instance, starting with 4-ethoxyaniline, the secondary amine can be formed. The challenge in such reactions is often controlling the degree of alkylation to prevent the formation of tertiary amines. acs.org
Regioselective Introduction of the Ethoxy Aniline Moiety
The specific placement of the ethoxy group at the para-position (position 4) of the aniline ring is critical for the target compound. The synthesis of p-alkoxyanilines can be achieved through methods like the hydrogenation and transposition of nitrobenzene (B124822) compounds. google.com In one patented method, a nitrobenzene compound is dissolved in methanol with sulfuric acid and a noble metal catalyst. Hydrogenation leads to the formation of the p-methoxyaniline compound in a one-step process. google.com A similar principle can be applied for the synthesis of 4-ethoxyaniline, a key intermediate.
Alternatively, the synthesis can start from a molecule that already contains the ethoxy group in the correct position. 4-Ethoxyaniline (also known as p-phenetidine) is a commercially available compound that serves as a direct precursor for subsequent functionalization to introduce the N-methylanilino portion of the target molecule. sigmaaldrich.com
Catalytic Approaches in the Formation of Aryl-Nitrogen and Aryl-Oxygen Bonds
Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity in forming carbon-heteroatom bonds. Palladium and copper-based catalysts are particularly significant in the synthesis of aniline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for Aniline Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds to synthesize anilines and their derivatives. acs.orgmit.edu This reaction class has become a general technology for preparing aromatic amines from amines and aryl halides or pseudohalides. acs.org The choice of ligand is critical in these reactions to control selectivity and avoid undesired byproducts, such as the formation of tertiary anilines when reacting with primary amines. acs.org
The versatility of this method has been demonstrated in the synthesis of numerous pharmaceutical compounds containing arylated amine functional groups. rsc.org The continual development of new ligands and palladium precatalysts has led to more reliable and general protocols. acs.orgrsc.org For instance, well-defined and stable [(NHC)PdCl2(aniline)] complexes have been shown to be highly active precatalysts for cross-coupling reactions, including Buchwald-Hartwig amination. nih.gov
Table 1: Examples of Palladium-Catalyzed N-Arylation Reactions
| Aryl Halide | Amine | Catalyst System | Product Type | Reference |
| Aryl Chlorides | Ammonia (B1221849)/Ammonium Salts | Pd/Bulky Biarylphosphine | Primary Anilines | organic-chemistry.org |
| o-Iodobenzaldehyde | Hydrazine | Pd Catalyst | Indazolo Quinazolinones | rsc.org |
| Aryl Halides | Primary Alkylamines | Pd/Specific Ligands | Secondary Anilines | acs.org |
| Aryl Halides | Anilines | Pd(dba)₂ / P(t-Bu)₃ | Di- and Triarylamines | organic-chemistry.org |
Copper-Mediated Syntheses
Copper-catalyzed reactions, often referred to as Ullmann condensations, represent a classical yet continually evolving method for forming C-N and C-O bonds. wjpmr.comgalchimia.com These reactions are often more cost-effective than their palladium-catalyzed counterparts. researchgate.net Recent advancements have led to the development of efficient copper-catalyzed systems for the synthesis of primary anilines using aqueous ammonia. researchgate.netnih.gov
Copper(I)-mediated C-H amination has emerged as an efficient method to directly introduce amino groups. semanticscholar.org For example, a Cu(I)-mediated reaction using oximes as the amino donor can form primary anilines, tolerating a wide variety of functional groups. semanticscholar.org Copper catalysis is also effective for the N-arylation of various nitrogen-containing heterocycles and amines with aryl halides. wjpmr.com The choice of ligand, such as L-proline or diaryliodonium salts, can significantly influence the reaction's efficiency and conditions. wjpmr.com
Table 2: Examples of Copper-Mediated Arylation Reactions
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |
| Aryl Iodides/Bromides | Aqueous Ammonia | CuI / Ligand | Primary Anilines | nih.gov |
| Aryl Halides | α-Amino Acids | CuI | N-Aryl Amino Acids | wjpmr.com |
| Anilines | Picolinamide Derivatives | Cu Catalyst | Ortho-aminated Anilines | acs.org |
| Acyl Cyclohexanes | Aniline | CuI / TBHP | meta-Substituted Anilines | thieme-connect.com |
Acid-Catalyzed Amination Protocols
Acid-catalyzed reactions provide another avenue for the synthesis of N-alkylated anilines. A process for the N-alkylation of anilines with lower alcohols in the gas phase over acidic aluminum oxide (γ-Al₂O₃) catalysts at elevated temperatures has been described. google.com This method can convert an unsubstituted aniline into a mixture of mono- and di-substituted products. google.com
In solution, aniline can also act as a nucleophilic catalyst. For instance, aniline has been shown to catalyze reductive amination by accelerating imine formation under acidic aqueous conditions. acs.org While often used for creating imines for subsequent reactions, this principle highlights the role of acid catalysis in activating carbonyl groups for nucleophilic attack by amines. acs.org An iron-based catalyst system has also been utilized for the α-amination of arylacetic acids with various anilines through a single electron transfer mechanism. acs.org
Advanced Synthetic Techniques for Enhanced Efficiency
The synthesis of aniline derivatives, including complex structures like this compound, has been significantly improved by the adoption of advanced energy input technologies. These methods often lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. ajrconline.org Such techniques represent a cornerstone of green chemistry, aiming to make chemical processes more efficient and environmentally benign. ijnrd.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. ajrconline.orgchemicaljournals.com Unlike conventional heating where heat is transferred through the vessel walls, microwave energy directly heats the polar molecules within the reaction mixture, leading to rapid and uniform temperature increases. ijnrd.orgrsc.org This efficient heat transfer can dramatically reduce reaction times from hours or days to mere minutes and seconds, while also minimizing side reactions and improving reproducibility. chemicaljournals.comnih.gov
The effectiveness of MAOS is based on dielectric heating, which depends on the ability of the solvents or reagents to absorb microwave energy. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various aniline derivatives. For instance, a novel method for producing anilines and phenols from activated aryl halides utilizes microwave irradiation in an aqueous solution, eliminating the need for organic solvents and metal catalysts. nih.govtandfonline.com In this protocol, reactions often reach completion in as little as 5 to 20 minutes at temperatures around 130°C, achieving near-quantitative yields. nih.govresearchgate.net
Research has demonstrated the broad applicability of this approach. The synthesis of N-phenyl succinimide (B58015), for example, was achieved in just four minutes by heating a mixture of aniline and succinic anhydride (B1165640) in a microwave, a significant improvement over the 10 hours required by traditional methods. chemicaljournals.com Similarly, the synthesis of various substituted quinolines from anilines has been shown to be more efficient under microwave irradiation compared to conventional heating, with yield improvements of 11-19% and significantly shorter reaction times. rsc.org The reaction of aniline derivatives with formic acid under solvent-free microwave conditions also shows a considerable reduction in reaction time and high yields. researchgate.netbibliotekanauki.pl
The table below summarizes the conditions for the microwave-assisted amination of various activated aryl halides.
| Starting Material (Aryl Halide) | Conditions | Conversion (%) | Yield (%) | Source |
|---|---|---|---|---|
| 1-chloro-4-nitrobenzene | 130°C, 10 min | 100 | 99 | researchgate.net |
| 1-fluoro-4-nitrobenzene | 130°C, 5 min | 100 | 99 | researchgate.net |
| 1-chloro-2-nitrobenzene | 130°C, 10 min | 100 | 99 | researchgate.net |
| 4-chloro-3-nitrotoluene | 130°C, 10 min | 100 | 99 | researchgate.net |
| 4-chlorobenzonitrile | 140°C, 20 min | 80 | N/A | nih.gov |
Ultrasonication-Enhanced Chemical Transformations
The application of ultrasound in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. nih.gov The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgresearchgate.net This process generates localized hot spots with extremely high temperatures and pressures, leading to unique chemical reactivity. rsc.org
Ultrasonication has been effectively used in the synthesis of aniline derivatives. A notable application is the rapid reduction of nitroaromatics to anilines using gallium metal as a reducing agent. nsf.gov This method proceeds under aerobic conditions with reaction times as short as 10-60 minutes, affording anilines in yields ranging from 33% to quantitative. nsf.gov The use of ultrasound facilitates a homogeneous workup, avoiding issues often seen with other reducing metals like tin or zinc. nsf.gov
Another significant development is the catalyst-free N-dealkylation of aniline derivatives in water, induced by high-frequency ultrasound. rsc.org The mechanism involves the thermal cracking of the N-C bond at the cavitation bubble-water interface. rsc.org This technique is highly specific, allowing for dealkylation to occur even in the presence of other components. rsc.org
Furthermore, ultrasound has been employed to synthesize various biologically active heterocyclic compounds, often under solvent-free conditions or in green solvents like water. nih.govnih.gov For instance, the synthesis of quinolone derivatives via the condensation of anthranilic acid, acetic anhydride, and anilines under ultrasonic irradiation achieved a 90% yield in just one minute, compared to 72% in 40 minutes under conventional reflux. nih.gov
The table below presents findings from the ultrasound-assisted reduction of various nitroaromatic compounds to their corresponding anilines.
| Nitroaromatic Compound | Reaction Time (min) | Yield (%) | Source |
|---|---|---|---|
| Nitrobenzene | 30 | 99 | nsf.gov |
| 4-Nitrotoluene | 30 | 99 | nsf.gov |
| 4-Nitroanisole | 30 | 99 | nsf.gov |
| 4-Nitrochlorobenzene | 30 | 98 | nsf.gov |
| 5-Nitroindole | 10 | 86 | nsf.gov |
Mechanochemical Synthesis (e.g., Grinding and Milling)
Mechanochemistry, which utilizes mechanical force to induce chemical transformations, has become a valuable strategy for solvent-free synthesis. researchgate.netnih.gov Techniques like ball milling or grinding bring reactants into close contact, often leading to reactions that are difficult or inefficient in solution. nih.govacs.orgyoutube.com This approach is inherently green as it eliminates the need for bulk solvents, reduces waste, and can be more energy-efficient. rsc.org
The synthesis of anilines and their derivatives has been successfully achieved using mechanochemical methods. For example, the reduction of nitroaromatics to aromatic amines can be performed by ball milling with tetrakis(dimethylamino)diboron (B157049) as the reducing agent. researchgate.net This method demonstrates chemoselectivity and provides good yields for a range of nitro compounds. researchgate.net Similarly, the synthesis of polyaniline (PANI) has been demonstrated through the simple grinding of aniline monomers with an inorganic acid, highlighting the simplicity and green nature of the process. rsc.org
Mechanochemistry also enables novel reactivity. It has been used to synthesize elusive molecules that are unstable in solution, such as aryl N-thiocarbamoyltriazoles, which are intermediates in thiourea (B124793) synthesis from anilines. nih.govacs.org Furthermore, solvent-free C-N bond construction between anilines and arylboronic acids has been reported under ball-milling conditions. nih.govbeilstein-journals.org The Paal-Knorr synthesis of N-substituted pyrroles, using substituted anilines and 1,4-diketo compounds with a solid acid catalyst under ball-milling, can afford quantitative yields without any solvent. nih.govbeilstein-journals.org
Green Chemistry Principles in Aniline Derivative Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. sphinxsai.com For aniline derivative synthesis, this often involves minimizing or eliminating the use of hazardous solvents and employing sustainable reaction media. nih.govtandfonline.com
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry. This approach is operationally simple, often leads to faster reactions due to high reactant concentrations, and significantly reduces waste. nih.gov
Several solvent-free methods for synthesizing aniline derivatives have been developed. A highly efficient, metal- and solvent-free synthesis of aniline-based triarylmethanes has been established using a Brønsted acidic ionic liquid as a catalyst. rsc.orgnih.gov This protocol works for a broad range of aldehydes and anilines, providing products in good to excellent yields (up to 99%). rsc.orgnih.gov The reaction of 2-chloronicotinic acid with various aromatic amines to produce 2-anilino nicotinic acid derivatives has also been achieved by simply heating the reactants together without any catalyst or solvent, with reaction times ranging from 15 to 120 minutes. nih.gov
Mechanochemical methods, as discussed previously, are a prime example of solvent-free synthesis. nih.gov Additionally, microwave-assisted solvent-less synthesis is a powerful technique. chemicaljournals.com For instance, the synthesis of N-phenyl succinimide from aniline and succinic anhydride can be completed in four minutes under solvent-free microwave irradiation. chemicaljournals.com The acetylation of aniline with glacial acetic acid can also be performed effectively under solvent-free conditions, catalyzed by magnesium sulphate heptahydrate, offering a mild and inexpensive route to acetanilide. ijtsrd.com
The table below shows results for the solvent-free synthesis of triarylmethanes from various anilines and benzaldehyde.
| Aniline Derivative | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|
| Aniline | 1.5 | 90 | nih.gov |
| 3-Fluoroaniline | 1.5 | 81 | nih.gov |
| N-Methylaniline | 1.5 | 88 | rsc.org |
| N-Ethylaniline | 1.5 | 86 | rsc.org |
| N,N-Dimethylaniline | 6.0 | 85 | rsc.org |
Utilization of Sustainable Reaction Media (e.g., Aqueous Systems)
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Developing synthetic routes that can be performed in aqueous systems is a key goal for sustainable chemistry.
Significant progress has been made in performing aniline synthesis in water. A general and practical amination of aryl chlorides with aqueous ammonia has been developed using a CuI catalyst, providing a diverse set of primary aryl amines in high yields. organic-chemistry.org Another approach uses magnetically separable CuFe2O4 nanoparticles in a poly(ethylene glycol) medium for the amination of aryl iodides with aqueous ammonia, allowing for easy catalyst recycling. organic-chemistry.org
The combination of microwave assistance with aqueous media has proven particularly effective. A high-yielding, microwave-assisted nucleophilic aromatic substitution reaction for producing anilines from activated aryl halides has been developed using aqueous ammonium hydroxide, completely avoiding the need for catalysts and organic solvents. nih.govtandfonline.com This method is not only environmentally friendly but also highly efficient, with reaction times often under 20 minutes. nih.gov Furthermore, the synthesis of anilines from functionalized arylboronic acids with H2N-OSO3H as the nitrogen source can be conducted under basic aqueous conditions. organic-chemistry.org
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. rsc.org For instance, addition reactions are considered highly atom-economical, whereas substitution and elimination reactions are less so due to the generation of byproducts. rsc.org
In the context of synthesizing aniline derivatives, traditional methods like the Béchamp process for aniline production have a low atom economy of only 35% and produce significant iron oxide waste. rsc.org In contrast, modern catalytic approaches for aniline synthesis exhibit a much-improved atom economy of 72%, with water being the only byproduct. rsc.org Similarly, the synthesis of ibuprofen (B1674241) has been revolutionized by the BHC company's three-step process, which boasts a 77% atom economy, a significant improvement over the traditional six-step route. rsc.org
Strategies to enhance atom economy in the synthesis of complex molecules often involve the use of catalytic reactions and designing reaction pathways that minimize the use of protecting groups. nih.gov For example, a reagentless and 100% atom-economical method has been developed for the iodosulfenylation of alkynes, which provides access to stereodefined alkenes with high efficiency and minimal waste. rsc.org This approach highlights the potential for developing highly sustainable synthetic methods by focusing on maximizing the incorporation of starting materials into the final product. rsc.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov This one-pot approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and increased efficiency. nih.govfrontiersin.org MCRs are particularly valuable in high-throughput synthesis and medicinal chemistry for rapidly generating diverse libraries of compounds. rug.nl
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, where an isocyanide, an amine, a carboxylic acid, and a carbonyl compound react to form a dipeptide-like product. organic-chemistry.orgyoutube.com This reaction and other isocyanide-based MCRs are highly versatile and have been used to synthesize a wide range of molecular scaffolds. organic-chemistry.org The power of MCRs lies in their ability to construct complex molecules in a single, efficient step, making them a cornerstone of modern drug discovery and development. rug.nlyoutube.com
The application of MCRs aligns with the principles of green chemistry by promoting atom economy and reducing waste generation. nih.gov By minimizing the number of synthetic steps and purification procedures, MCRs contribute to more sustainable chemical manufacturing processes. nih.gov
Synthetic Utility of this compound as a Key Intermediate
The aniline moiety is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex structures. The specific compound, this compound, possesses multiple reactive sites that can be selectively functionalized, making it a valuable intermediate in the synthesis of various heterocyclic and polyaromatic systems. scbt.com
Anilines are fundamental starting materials for the synthesis of oxindoles, a class of heterocyclic compounds with significant pharmacological importance. google.comgre.ac.uk Various methods have been developed for the construction of the oxindole (B195798) core from aniline derivatives. nih.govorganic-chemistry.org One approach involves the reaction of an N-haloaniline with a β-thio carboxylic ester or amide to form an ortho-substituted aniline, which is then cyclized to the corresponding 3-thio-ether-oxindole. google.com This intermediate can be further desulfurized to yield the desired oxindole. google.com
Another strategy for oxindole synthesis involves the palladium-catalyzed intramolecular α-arylation of amides. organic-chemistry.org This method demonstrates high efficiency and functional group tolerance. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. organic-chemistry.org More recently, a formal [3 + 2] cycloaddition of ketene-derived amide enolates has been reported for the synthesis of 3,3-disubstituted oxindoles. nih.gov This method utilizes the reaction of N-alkyl and N-arylanilines with disubstituted ketenes, followed by an oxidative homolytic aromatic substitution to furnish the oxindole products in good yields. nih.gov The ability to use readily available anilines and ketenes makes this a versatile approach for accessing a variety of substituted oxindoles. nih.gov
Aniline and its derivatives are crucial building blocks for the synthesis of complex polyaromatic systems. The amino group of aniline can direct further substitution reactions and can be transformed into other functional groups to facilitate the construction of intricate molecular architectures. For instance, 2,4-bis(hydroxymethyl)aniline has been utilized as a branched linker for the construction of linear self-eliminating oligomers. nih.gov These systems are designed to disassemble and release multiple effector molecules upon a single triggering event. nih.gov This demonstrates how the strategic placement of functional groups on an aniline core can lead to materials with advanced properties. nih.gov
The development of new amidation methods further expands the utility of anilines in constructing complex molecules. A recently developed base-free and workup-free method for amide bond formation using DAST (diethylaminosulfur trifluoride) allows for the efficient synthesis of a wide range of amides from various carboxylic acids and amines, including electron-deficient anilines like 4-chloro-N-methylaniline and 4-fluoro-N-methylaniline. acs.org This clean and scalable protocol has been applied to the late-stage functionalization of medicinally relevant molecules, highlighting the continued importance of developing novel synthetic methodologies for incorporating aniline-based building blocks into complex structures. acs.org
Mechanistic Investigations and Reaction Dynamics
Kinetic Studies of Reaction Pathways
Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction and for elucidating the reaction mechanism. For reactions involving aniline (B41778) derivatives like 4-[2-(Methylanilino)ethoxy]aniline, these studies provide valuable insights into how reaction conditions can be optimized for desired outcomes.
Determination of Rate Laws and Reaction Orders
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and a proportionality constant known as the rate constant. khanacademy.org The exponents in the rate law represent the order of the reaction with respect to each reactant. libretexts.org
For many reactions involving aniline derivatives, the rate law is determined experimentally by the initial rates method. github.io This involves measuring the initial reaction rate at different starting concentrations of the reactants. github.io By observing how the rate changes as the concentration of one reactant is varied while others are kept constant, the order of the reaction with respect to that reactant can be determined. github.iochemistry.coach
The following interactive table illustrates how changing reactant concentrations can affect the reaction rate for a hypothetical reaction that is second order in reactant A and first order in reactant B, a common scenario in aniline chemistry.
| Reactant | Concentration (M) |
|---|---|
| A | |
| B | |
| Calculated Rate (M/s) | 1.00e-2 |
Influence of Catalysts on Reaction Rates
Catalysts can significantly alter the rate of a chemical reaction without being consumed in the process. In the context of aniline derivative synthesis, various catalysts are employed to enhance reaction efficiency. For example, the oxidation of certain anilines can be catalyzed by Mn(II) ions. researchgate.net In such cases, the reaction rate often shows a first-order dependence on the catalyst concentration. researchgate.net
Impact of Solvent and Temperature on Reaction Kinetics
Solvent and temperature are critical parameters that can dramatically affect reaction kinetics. The dielectric constant of the solvent can influence the rate of reactions involving charged or polar intermediates. For instance, in the periodate (B1199274) oxidation of N-methylaniline, a decrease in the dielectric constant of the acetone-water medium led to a decrease in the reaction rate. researchgate.net This suggests that the transition state is more polar than the reactants.
Temperature's influence on reaction rates is typically described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Generally, an increase in temperature leads to a higher reaction rate. Thermodynamic parameters such as activation energy (ΔE), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from temperature-dependent kinetic studies. researchgate.net For the Mn(II) catalyzed periodate oxidation of an aniline derivative, the activation energy was found to be 24.85 kJ mol⁻¹, with a negative entropy of activation (-142.97 J mol⁻¹ K⁻¹), indicating a more ordered transition state. researchgate.net
The following table provides a summary of how different factors can influence reaction kinetics based on studies of analogous aniline compounds.
| Factor | Observation in Aniline Derivative Reactions | Reference |
| Catalyst | Mn(II) catalysis shows first-order dependence. | researchgate.net |
| Pd/C enhances rate and yield via hydrogen transfer. | osti.gov | |
| Solvent | Decreasing dielectric constant decreases the rate of periodate oxidation. | researchgate.net |
| Temperature | Rate increases with temperature, allowing for calculation of thermodynamic activation parameters. | researchgate.net |
Elucidation of Reaction Mechanisms
Understanding the step-by-step sequence of elementary reactions, or the reaction mechanism, is a primary goal of kinetic studies. This knowledge allows for the prediction of products and the optimization of reaction conditions.
Identification and Characterization of Transient Intermediates (e.g., Iminium Cations, Radical Species, Carbenium Ions)
The formation of transient intermediates is a key feature of many organic reactions. In the electrochemical oxidation of anilines and other amines, the initial one-electron oxidation leads to a radical cation. mdpi.com This radical cation can then deprotonate to form a radical at the α-carbon. mdpi.com Further oxidation of this radical can produce an iminium cation. mdpi.com Iminium cations are powerful electrophiles that can react with various nucleophiles. mdpi.com
In some reactions, such as the reaction of 4-methyl aniline with hydroxyl radicals, the formation of radical adducts as intermediates has been computationally studied. researchgate.netmdpi.comdoaj.org The addition of the hydroxyl radical to the aromatic ring or abstraction of a hydrogen atom from the amino or methyl group leads to different radical intermediates, which then proceed to form the final products. researchgate.netmdpi.comdoaj.org The possibility of a free radical mechanism is sometimes ruled out by the lack of effect of free radical scavengers on the reaction rate. researchgate.net
Role of Electron Transfer Processes in Aniline Reactivity
Electron transfer (ET) is a fundamental step in many reactions involving anilines. The electrochemical oxidation of anilines, for instance, begins with an initial electron transfer from the amine to the electrode to form a radical cation. mdpi.com The ease of this electron transfer is related to the oxidation potential of the amine. mdpi.com
In photosensitized reactions, intramolecular electron transfer can occur following light absorption. nih.gov The study of iron tetracyano-polypyridyl complexes, which are analogous in some respects to aniline-containing systems, has shown that the rates of these electron transfer processes are dependent on the energy gap between the initial and final electronic states, consistent with Marcus theory. nih.gov In the context of enzymes that react with amines, electron transfer from reaction intermediates to other cofactors is a critical step in the catalytic cycle. nih.gov For example, in methylamine (B109427) dehydrogenase, an electron is transferred from a semiquinone intermediate, formed from the reaction of the enzyme with the amine substrate, to its physiological electron acceptor, amicyanin. nih.gov The rate of this electron transfer is dependent on the Gibbs free energy change of the reaction. nih.gov
Protonation Equilibria and Their Influence on Reaction Pathways
The reactivity of this compound, like other aniline derivatives, is significantly influenced by protonation equilibria in solution. The molecule possesses two nitrogen atoms—a primary aromatic amine (the anilino group) and a tertiary aromatic amine (the methylanilino group)—both of which can be protonated. In aqueous media, the protonation of anilines preferentially occurs at the nitrogen atom. chemrxiv.org Quantum chemical calculations on similar molecules, such as 4-methoxyaniline, confirm that protonation at the nitrogen atom is thermodynamically more favorable than at other potential sites, like an ether oxygen atom. chemrxiv.org
The protonation state of the nitrogen atoms dictates the molecule's nucleophilicity and its subsequent reaction pathways. When unprotonated, the lone pair of electrons on the nitrogen atoms makes them nucleophilic. However, upon protonation in an acidic medium, they are converted into their corresponding anilinium ions. This conversion withdraws the lone pair, drastically reducing the nucleophilicity of the nitrogen and deactivating the aromatic ring towards electrophilic substitution.
This equilibrium is critical in reactions such as oxidation or cyclization. For many reactions involving anilines, the rate is dependent on the concentration of the unprotonated, free amine form. acs.orgnih.gov Therefore, controlling the pH of the reaction medium is a key parameter for directing the reaction toward a desired pathway. For instance, in a strongly acidic environment, where both amino groups would be largely protonated, reactions initiated by nucleophilic attack from the nitrogen would be inhibited. Conversely, in neutral or basic conditions, the enhanced nucleophilicity of the free amine groups can facilitate reactions.
Intramolecular Cyclization Mechanisms
While specific studies on the intramolecular cyclization of this compound are not extensively documented, plausible mechanisms can be proposed based on the reactivity of analogous N-aryl amino ether compounds. nih.gov Such cyclizations typically require an activation step to render a part of the molecule electrophilic, followed by an intramolecular nucleophilic attack by one of the amine groups.
One potential pathway is a thermally-induced cyclization involving a hydride transfer. In related systems like 2-(2-vinyl)phenoxy-tert-anilines, heating can trigger a chemrxiv.orgacs.org-hydride shift from the N-alkyl group to the vinyl group, creating a stabilized carbocation. nih.govresearchgate.net A subsequent intramolecular attack by the aniline nitrogen leads to the formation of a new heterocyclic ring. For this compound, a similar transformation could be envisioned, potentially requiring a catalyst or specific reaction conditions to generate a suitable electrophilic center on the ethoxy chain for one of the aniline rings to attack.
Alternatively, transition-metal catalysis, particularly with palladium, is a well-established method for inducing intramolecular cyclizations to form nitrogen heterocycles. mdpi.comnih.gov An aza-Wacker-type cyclization could be a viable route. nih.gov In such a mechanism, a Pd(II) catalyst would coordinate to an unsaturated bond within the molecule (if present or formed in situ), making it susceptible to nucleophilic attack by one of the aniline nitrogens. This is a common strategy for constructing N-heterocycles from amino-alkenes or related structures. nih.gov The specific cyclization product would depend on which nitrogen atom acts as the nucleophile and which part of the molecule is activated for the attack, potentially leading to various fused or bridged heterocyclic systems.
Thermodynamic and Spectroscopic Probes of Reaction Progress
Activation Energy and Thermodynamic Parameters (ΔG#, ΔH#, ΔS#)
The thermodynamic and activation parameters of reactions involving aniline derivatives provide crucial insights into the reaction mechanism and the structure of the transition state. acs.org These parameters—Gibbs free energy of activation (ΔG#), enthalpy of activation (ΔH#), and entropy of activation (ΔS#)—are typically determined by studying the reaction kinetics at different temperatures. acs.orgrsc.org
Enthalpy of Activation (ΔH#): This parameter represents the heat required to form the activated complex. Its value indicates the energy barrier of the reaction.
Entropy of Activation (ΔS#): This value reflects the change in disorder when the reactants form the activated complex. A negative ΔS# suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions or intramolecular cyclizations where two or more entities combine or a flexible chain becomes a rigid ring. acs.orgnih.gov For reactions of anilines in solution, a large negative entropy of activation is often observed, which can be attributed to the increased solvation and loss of translational freedom in forming the activated complex. acs.org
Gibbs Free Energy of Activation (ΔG#): This parameter combines the enthalpic and entropic contributions and directly relates to the reaction rate.
The electronic nature of substituents on the aniline ring significantly influences these parameters. Electron-donating groups generally lower the activation energy by stabilizing the transition state, thus increasing the reaction rate, while electron-withdrawing groups have the opposite effect. acs.org The study of various substituted anilines allows for the establishment of linear free-energy relationships, which can be used to predict reactivity. nih.gov
The following table, adapted from studies on the oxidation of para-substituted anilines, illustrates how substituents affect activation parameters. acs.org
Activation Parameters for the Oxidation of Substituted Anilines
| Substituent (p-X-C₆H₄NH₂) | Eₐ (kJ/mol) | ΔH# (kJ/mol) | ΔS# (J/mol·K) | ΔG# (kJ/mol at 303 K) |
|---|---|---|---|---|
| -OCH₃ | 34.54 | 31.97 | -154.21 | 80.03 |
| -CH₃ | 40.01 | 37.44 | -138.83 | 80.82 |
| -H | 42.14 | 39.57 | -133.58 | 81.42 |
| -F | 42.61 | 40.04 | -132.88 | 81.65 |
| -Cl | 44.20 | 41.63 | -129.00 | 82.04 |
| -Br | 44.82 | 42.25 | -127.35 | 82.20 |
| -I | 45.39 | 42.82 | -125.87 | 82.35 |
| -COCH₃ | 53.64 | 51.07 | -103.52 | 83.51 |
| -NO₂ | 65.50 | 62.93 | -73.65 | 86.07 |
Spectroscopic Monitoring of Reaction Evolution
Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, UV-visible (UV-vis) and Fourier-transform infrared (FT-IR) spectroscopy are particularly useful.
UV-visible Spectroscopy: Aromatic compounds like anilines exhibit strong absorbance in the UV-vis region due to π-π* electronic transitions. The position and intensity of the absorption maxima are sensitive to the electronic structure of the molecule. As a reaction proceeds, the conversion of the reactant to a product with a different chromophore will lead to a change in the UV-vis spectrum. For example, the formation of a cyclized product or an oxidation product like an azobenzene (B91143) derivative would result in a new absorption band at a different wavelength. nih.gov By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, the reaction kinetics can be determined. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups within a molecule. For this compound, characteristic vibrational bands for the N-H bonds of the primary and tertiary amines, the C-N bonds, the aromatic C=C bonds, and the C-O-C ether linkage would be present. During a reaction, the disappearance of reactant bands and the appearance of new product bands can be tracked. For instance, in an intramolecular cyclization, the N-H stretching vibrations (typically around 3300-3500 cm⁻¹) might change significantly or disappear if the nitrogen atom is incorporated into a new ring system without a hydrogen attached. researchgate.net This allows for qualitative and, in some cases, quantitative analysis of the reaction's progress.
Chemical Reactivity and Derivatization Strategies
Intrinsic Reactivity Profile of the Aniline (B41778) and Secondary Amine Functionalities
The presence of two distinct amine centers—a primary aromatic amine and a secondary amine—is central to the compound's chemical behavior.
The primary and secondary amine groups, with their lone pairs of electrons on the nitrogen atoms, are the principal nucleophilic centers of the molecule. khanacademy.org The primary aniline nitrogen is readily available for reactions with electrophiles. The aromatic ring itself, activated by the electron-donating amino and ethoxy groups, is also nucleophilic and susceptible to electrophilic aromatic substitution, primarily at the ortho positions relative to the powerful activating amino group.
The secondary amine nitrogen within the methylanilino group also possesses a lone pair and acts as a nucleophilic site. The carbon atoms bonded to the nitrogen and oxygen atoms represent potential electrophilic centers, susceptible to nucleophilic attack under appropriate reaction conditions. For instance, in related structures like 4-(2-aminophenyl)morpholines, the amine groups are the key sites for synthetic modifications. nih.gov
Table 1: Key Reactive Sites in 4-[2-(Methylanilino)ethoxy]aniline
| Site | Type | Description |
| Primary Aniline Nitrogen | Nucleophilic | Lone pair of electrons available for reaction with various electrophiles. |
| Secondary Amine Nitrogen | Nucleophilic | Lone pair of electrons on the methylanilino group can participate in nucleophilic reactions. |
| Aromatic Ring (ortho to -NH₂) | Nucleophilic | Activated by the amino and ethoxy groups, making it a target for electrophilic substitution. |
| Carbonyl Carbon (in reactants) | Electrophilic | When reacting with aldehydes/ketones to form Schiff bases, the carbonyl carbon is the site of nucleophilic attack by the aniline nitrogen. eijppr.com |
The reactivity of this compound is significantly modulated by electronic and steric effects. The ethoxy (-OC₂H₅) group para to the primary amine is an electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring and enhances the nucleophilicity of the primary amino group, making it more reactive towards electrophiles than unsubstituted aniline. sigmaaldrich.com
Conversely, the bulky 2-(methylanilino)ethoxy substituent introduces considerable steric hindrance around the primary amine. rsc.orgnih.govrsc.org This steric bulk can impede the approach of reactants to the nitrogen atom and the adjacent positions on the aromatic ring, potentially slowing down reaction rates compared to less hindered anilines like 4-ethoxyaniline. rsc.orgresearchgate.net Theoretical and experimental studies on similar molecules show that bulky substituents on an aniline ring can significantly influence reaction pathways, sometimes favoring reaction at less hindered sites or requiring more forcing conditions. rsc.orgnih.govresearchgate.net
Table 2: Influence of Substituents on Reactivity
| Factor | Group | Effect | Consequence |
| Electronic | Ethoxy (-OC₂H₅) | Electron-donating | Increases nucleophilicity of the aniline nitrogen and activates the aromatic ring. |
| Steric | 2-(Methylanilino)ethoxy | Bulky Substituent | Hinders access to the primary amine and adjacent ring positions, potentially reducing reaction rates. rsc.orgrsc.org |
Aniline and its derivatives are known to be susceptible to oxidation, and this compound is no exception. The primary amino group can be oxidized by various reagents. The oxidation of anilines can lead to a variety of products, including quinone imines, azoxybenzenes, azobenzenes, and phenazines, depending on the oxidant and reaction conditions. mdpi.comrsc.org For instance, the oxidation of 2,5-dimethoxy-4-t-butylaniline with agents like silver oxide yields azobenzene (B91143) and phenazine (B1670421) products. rsc.org The presence of the electron-donating ethoxy group can make the aniline ring more susceptible to oxidation. The secondary amine can also undergo oxidation, potentially leading to complex product mixtures if not controlled. mdpi.com
Functionalization and Diversification Reactions
The reactive sites on this compound allow for a wide range of functionalization reactions, enabling the synthesis of diverse derivatives.
The primary aniline moiety is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds.
Azo Coupling: The activated aromatic ring can undergo azo coupling reactions with diazonium salts to produce brightly colored azo compounds, a reaction common for activated anilines like 4-ethoxyaniline.
Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling reactions can be employed to introduce new aryl or vinyl substituents. For example, related anilines have been successfully used in Suzuki reactions to synthesize biaryl compounds. nih.gov
Buchwald-Hartwig and Ullmann Couplings: These palladium or copper-catalyzed reactions are powerful methods for forming C-N bonds, allowing the arylation of the primary or even the secondary amine group, leading to more complex diarylamine or triarylamine structures. beilstein-journals.org
Table 3: Examples of Coupling Reactions
| Reaction Type | Catalyst/Reagents | Bond Formed | Product Type |
| Azo Coupling | Diazonium salts | N=N | Azo dyes |
| Suzuki Coupling | Pd(PPh₃)₄, Aryl boronic acid, Base | C-C | Biaryls nih.gov |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N | Diaryl/Triarylamines beilstein-journals.org |
| Ullmann Condensation | Cu catalyst, Base | C-N | Diaryl/Triarylamines beilstein-journals.org |
One of the most characteristic reactions of the primary amino group in this compound is its condensation with aldehydes and ketones to form Schiff bases (or imines). wikipedia.org This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com
This reaction is highly versatile, as a wide variety of aldehydes (aromatic and aliphatic) can be used to generate a library of Schiff base derivatives. nih.govresearchgate.net The resulting imine (C=N) bond can be subsequently reduced to form a stable secondary amine, providing another route for structural diversification. The formation of Schiff bases from related amino compounds, such as 4-(2-aminophenyl)morpholine, with various substituted aldehydes is well-documented and highlights the synthetic utility of this reaction. nih.gov
Strategies for Quaternization and Amine Alkylation
The alkylation of this compound can be directed towards either the primary aniline nitrogen or the tertiary N-methylaniline nitrogen, with quaternization being a specific outcome of tertiary amine alkylation.
Amine Alkylation: The direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. wikipedia.org However, the reaction's course with this compound is complex due to the two available nucleophilic sites.
Primary Aniline Group: The primary amine (-NH₂) is nucleophilic and can react with alkylating agents. However, this reaction is often difficult to control in a laboratory setting. The initial monoalkylation product is a secondary amine, which is frequently more nucleophilic than the starting primary amine, leading to subsequent alkylation events. masterorganicchemistry.com This can result in a mixture of mono- and di-alkylated products, complicating purification. libretexts.org More controlled and selective N-monoalkylation of primary amines can sometimes be achieved using specific reagents like cesium hydroxide, which promotes selectivity over dialkylation. organic-chemistry.org
Tertiary N-Methylaniline Group: The tertiary amine is also nucleophilic but is more sterically hindered than the primary aniline. While it can be alkylated, this process typically leads to the formation of a quaternary ammonium (B1175870) salt rather than simple substitution. masterorganicchemistry.com
Quaternization: Quaternization refers to the process of alkylating a tertiary amine to form a quaternary ammonium salt. This reaction, also known as the Menshutkin reaction, is a general and highly useful route for modifying tertiary amines because overalkylation is not possible. wikipedia.org
In the context of this compound, the N-methylanilino moiety is the target for quaternization. The reaction involves treating the compound with an alkyl halide, such as iodomethane (B122720) (methyl iodide), which results in the formation of a quaternary ammonium iodide salt. masterorganicchemistry.comlibretexts.org This transformation is generally clean and efficient. The resulting quaternary ammonium salt converts the amine into a better leaving group, which can be utilized in subsequent elimination reactions, such as the Hofmann elimination, to produce alkenes. libretexts.org A new method for preparing quaternary ammonium compounds from primary or secondary amines in a single step involves using a sterically hindered base, such as 2,6-lutidine, which is strong enough to act as a proton acceptor for the acid generated during the reaction but is too hindered to be alkylated itself. dtic.mil
Table 1: Alkylation and Quaternization Reactions for this compound
| Reaction Type | Reactive Site | Typical Reagent | Product Type | Key Considerations |
|---|---|---|---|---|
| Amine Alkylation | Primary Aniline (-NH₂) | Alkyl Halide (e.g., R-Br) | Secondary Amine | Prone to over-alkylation, leading to product mixtures. masterorganicchemistry.com |
| Quaternization | Tertiary Amine (-N(CH₃)-) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Generally efficient and stops cleanly at the quaternary stage. wikipedia.orglibretexts.org |
Stereoselective Derivatization of Chiral Aniline Derivatives
The parent compound, this compound, is achiral as it lacks any stereocenters. Therefore, stereoselective derivatization can only be discussed in the context of reacting it with a chiral reagent to produce diastereomers or by considering hypothetical chiral analogues of the compound.
The primary aniline group is the key handle for such derivatizations. The general strategy involves reacting the amine with a chiral derivatizing agent (CDA). This reaction converts the achiral aniline into a mixture of two diastereomers, which, unlike enantiomers, have different physical properties and can be separated or distinguished using standard laboratory techniques like chromatography or NMR spectroscopy.
Common classes of chiral derivatizing agents for amines include:
Chiral Acids and Acid Chlorides: Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) react with the primary amine to form diastereomeric amides.
Chiral Isocyanates: Reagents such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate (NEIC) react to form diastereomeric ureas.
Chiral Chloroformates: These reagents form diastereomeric carbamates.
While these methods are typically used to determine the enantiomeric excess of a chiral amine, they can be applied to an achiral amine like this compound to induce chirality for separation or analytical purposes. There is no specific literature detailing the stereoselective derivatization of this particular compound, so strategies must be inferred from general chemical principles applied to anilines.
Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Aniline Functional Groups
| CDA Class | Example Reagent | Resulting Derivative |
|---|---|---|
| Acid Chlorides | Mosher's acid chloride | Diastereomeric Amides |
| Isocyanates | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Diastereomeric Ureas |
| Chloroformates | Menthyl chloroformate | Diastereomeric Carbamates |
Derivatization for Analytical Enhancement and Detection
Chemical derivatization is a powerful tool used to modify an analyte to improve its performance in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). jfda-online.com For this compound, derivatization primarily targets the reactive primary amine to enhance volatility, improve chromatographic behavior, and increase detection sensitivity. jfda-online.com
Derivatization for GC-MS Analysis: Direct analysis of anilines by GC can be problematic due to the polar, active hydrogens of the primary amine group, which can lead to poor peak shape (tailing) and potential irreversible adsorption on the column. jfda-online.com Derivatization converts the amine into a less polar, more volatile, and more thermally stable derivative.
Acylation: Reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), is a common strategy. jfda-online.com This converts the -NH₂ group into a fluoroacyl amide. The resulting derivatives are more volatile and exhibit excellent chromatographic properties. Furthermore, the introduction of fluorine atoms makes the derivative highly responsive to electron capture detection (ECD) and can produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. jfda-online.com
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
Derivatization for HPLC Analysis: For HPLC, derivatization is often employed to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), thereby significantly enhancing sensitivity and selectivity.
Fluorescent Labeling (Pre-column Derivatization): The primary amine of this compound can be labeled with fluorescent reagents to allow for detection at very low concentrations. Common reagents include:
Dansyl Chloride: Reacts with the primary amine to form a highly fluorescent sulfonamide derivative.
Dabsyl Chloride: Forms a colored derivative suitable for visible-range detection.
Improving LC-MS Detection: Derivatization can be used to introduce a permanently charged group, which enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). For example, rhodamine-based reagents can be used to tag amine groups, adding a quaternary ammonium moiety that is readily detected in positive ion mode. nih.gov This strategy can improve limits of detection by orders of magnitude compared to the underivatized compound. nih.gov
Table 3: Derivatization Strategies for Analytical Enhancement
| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Group |
|---|---|---|---|---|
| GC-MS | Increase Volatility & Stability | Acylating Agents | Pentafluoropropionic anhydride (PFPA) | Primary Amine |
| GC-MS | Increase Volatility | Silylating Agents | BSTFA | Primary Amine |
| HPLC-Fluorescence | Add a Fluorophore | Fluorescent Labels | Dansyl Chloride | Primary Amine |
| LC-MS | Enhance Ionization | Charge-Tagging Reagents | Rhodamine-based reagents | Primary Amine |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the molecule's energy.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted anilines and related molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular functional used for such analyses is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and exchange-correlation functionals. researchgate.netmdpi.com
For a molecule like 4-[2-(Methylanilino)ethoxy]aniline, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. In related aniline (B41778) derivatives, DFT has been used to study the pyramidalization of the amino group and changes in bond lengths upon substitution. researchgate.net
Calculate Thermodynamic Properties: Obtain key energetic data such as total energy, enthalpy of formation, and vibrational frequencies. These frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. researchgate.net
Computational studies on various substituted anilines using DFT have provided detailed insights into how different functional groups affect the electronic structure and energy of the molecule. umn.edu For instance, studies on p-chloroaniline and p-nitroaniline have demonstrated how electron-withdrawing groups alter the charge distribution and molecular properties. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way.
While DFT often provides more accurate results for a given computational effort, HF calculations are still valuable. They are frequently performed alongside DFT to provide a baseline for comparison. researchgate.net Studies on aniline and its derivatives have utilized the HF method to calculate excitation energies and analyze molecular orbitals. researchgate.netresearchgate.net For example, HF calculations have been used to describe the electronic states of aniline, providing insights into its spectroscopic properties. researchgate.net In a multiconfiguration Hartree-Fock approach, electron correlation effects can be systematically included to improve the accuracy of the calculated properties for atoms and molecules. aps.org
The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the spatial distribution of electrons more accurately, but at a higher computational cost.
Commonly used basis sets for calculations on aniline-like molecules are the Pople-style basis sets, such as:
6-31G : A split-valence basis set that includes polarization functions on both heavy atoms (*) and hydrogen atoms ( ). researchgate.net
6-311++G(d,p) : A larger triple-split valence basis set that includes diffuse functions on heavy atoms and hydrogens (++) for better description of anions and weak interactions, as well as polarization functions (d,p). researchgate.net
Method validation is a critical step. The chosen combination of method (e.g., B3LYP) and basis set must be validated to ensure its reliability for the system under study. A common validation approach is to calculate known properties of a related, well-characterized molecule, such as aniline or p-phenetidine (B124905) (4-ethoxyaniline), and compare the results with experimental data. researchgate.netnih.gov Good agreement between calculated and experimental values for properties like geometry or vibrational spectra lends confidence to the predictions made for the target molecule. researchgate.net
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com
HOMO: This orbital can be thought of as the valence orbital with the highest energy. It represents the ability of a molecule to donate an electron, acting as a nucleophile. wuxiapptec.com
LUMO: This is the lowest energy empty orbital. It represents the ability of a molecule to accept an electron, acting as an electrophile. wuxiapptec.com
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the chemical stability and reactivity of a molecule. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moieties, particularly the para-substituted aniline ring due to the electron-donating nature of the ethoxy and amino groups. The LUMO would likely be distributed over the aromatic rings. The energy gap can be calculated using DFT, and its value provides a quantitative measure of the molecule's kinetic stability. researchgate.net
The table below shows HOMO-LUMO gap data for related aniline compounds, illustrating how substituents influence electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Aniline | -5.20 | -0.14 | 5.06 | researchgate.net |
| p-Chloroaniline | -5.35 | -0.38 | 4.97 | researchgate.net |
| p-Nitroaniline | -6.21 | -1.78 | 4.43 | researchgate.net |
| 2,3-diarylquinoline 1a | -5.79 | -1.33 | 4.46 | researchgate.net |
| 2,3-diarylquinoline 1b | -5.82 | -1.36 | 4.46 | researchgate.net |
| 2,3-diarylquinoline 1c | -5.80 | -1.46 | 4.34 | researchgate.net |
This table presents data from computational studies on various aniline derivatives to illustrate the concept of HOMO-LUMO analysis. The calculations were performed using DFT with the B3LYP/6-311++G(d,p) basis set.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species. eurekaselect.com
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most nucleophilic sites, prone to attack by electrophiles.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These are the most electrophilic sites, susceptible to attack by nucleophiles.
Green regions represent neutral or near-neutral potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the two aniline groups and the oxygen atom of the ethoxy linker, as these are the sites of lone pair electrons. These areas represent the primary centers for electrophilic attack or hydrogen bonding. eurekaselect.comimist.ma The hydrogen atoms of the primary amine group (-NH2) would exhibit positive potential (blue), making them sites for nucleophilic interaction. The aromatic rings would show a more complex potential landscape, with regions of negative potential above and below the plane of the rings associated with the π-electron system. imist.ma
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and non-covalent interactions. usc.eduslideshare.net This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and core orbitals. usc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal the stabilizing effects of electron delocalization from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). nih.govwisc.edu
Intermolecularly, NBO analysis can elucidate the nature of interactions between molecules, such as hydrogen bonding. uba.ar In the case of this compound, the primary amino group and the ether oxygen can act as hydrogen bond acceptors, while the N-H group of the aniline can act as a hydrogen bond donor. NBO analysis would quantify the strength of these potential interactions in a dimer or larger cluster.
Table 1: Hypothetical Major NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (aniline) | π(C-C) (aromatic ring) | Data not available | Lone pair delocalization into the aromatic system |
| LP(1) O (ether) | σ(C-C) (ethyl bridge) | Data not available | Hyperconjugation stabilizing the ethoxy bridge |
| σ(C-H) | σ*(N-C) | Data not available | Hyperconjugation |
Theoretical Descriptors of Chemical Reactivity
Theoretical descriptors derived from conceptual Density Functional Theory (DFT) are essential for predicting the chemical reactivity of a molecule. These descriptors provide quantitative measures of a molecule's propensity to act as an electrophile or nucleophile and identify the most reactive sites. researchgate.net
Global and Local Hardness/Softness
Global hardness (η) and softness (S) are concepts that describe the resistance of a molecule to change its electron configuration. Hardness is defined as the second derivative of the energy with respect to the number of electrons, and it is approximated as half the difference between the ionization potential (I) and electron affinity (A). Softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive.
Local softness (s(r)) is a descriptor that indicates the most reactive sites within a molecule for nucleophilic or electrophilic attack. By analyzing the local softness, one can predict where the molecule is most likely to interact with other reagents. researchgate.net For this compound, one would expect the aniline nitrogen and specific carbons in the aromatic rings to have high local softness values, indicating their nucleophilic character.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) measures the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (approximated as -(I+A)/2) and η is the global hardness. researchgate.net A higher electrophilicity index indicates a better electrophile. substack.com Conversely, a nucleophilicity index (N) can be defined to quantify the electron-donating ability of a molecule.
For this compound, the presence of electron-donating groups (amino and ethoxy) suggests it would likely have a relatively low electrophilicity index and behave primarily as a nucleophile. The Fukui function is used to determine local electrophilicity and nucleophilicity, pinpointing the specific atoms most susceptible to attack. substack.comresearchgate.net The sites for nucleophilic attack (f+) would be expected on the electron-deficient parts of the molecule, while sites for electrophilic attack (f-) would be on electron-rich areas like the aniline nitrogen and activated positions on the benzene (B151609) rings. substack.com
Ionization Energy and Electron Affinity Calculations
Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. oberlin.edu These values are fundamental to calculating the reactivity descriptors mentioned above. They can be calculated computationally using various methods, with Koopmans' theorem providing a simple approximation where IE ≈ -E(HOMO) and EA ≈ -E(LUMO). More accurate methods provide better estimates. For this compound, the calculated IE would likely be relatively low due to the electron-rich nature of the aniline and ether groups.
The following table presents a hypothetical summary of reactivity descriptors for this compound, which would be obtained from quantum chemical calculations.
Table 2: Calculated Theoretical Reactivity Descriptors (Hypothetical)
| Descriptor | Value (eV) | Significance |
|---|---|---|
| Ionization Energy (IE) | Data not available | Propensity to lose an electron |
| Electron Affinity (EA) | Data not available | Propensity to gain an electron |
| Global Hardness (η) | Data not available | Resistance to change in electron distribution |
| Global Softness (S) | Data not available | Measure of reactivity |
| Electrophilicity Index (ω) | Data not available | Global electrophilic nature |
Conformational Analysis and Potential Energy Surface Mapping
Due to the flexible ethoxy bridge and the methylanilino group, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable geometries (local minima) and the transition states that connect them. This is achieved by mapping the potential energy surface (PES) of the molecule, which represents its energy as a function of its geometry. arxiv.orgdtic.mil
A detailed PES scan, typically performed by systematically rotating the dihedral angles of the flexible bonds, would reveal the low-energy conformers of this compound. The results would indicate the most probable shapes of the molecule in the gas phase or in solution. This information is critical for understanding its interaction with biological targets or other molecules, as the conformation can significantly influence its activity. The global minimum on the PES corresponds to the most stable conformer.
In Silico Spectroscopic Property Simulations
Computational methods can simulate various spectroscopic properties of a molecule, providing a powerful tool for interpreting experimental spectra or predicting the spectral features of unknown compounds. cnr.it
For this compound, time-dependent density functional theory (TD-DFT) is a common method used to simulate the UV-Vis absorption spectrum. The calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π→π* and n→π* electronic excitations within the aromatic systems.
Similarly, the vibrational spectrum (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic functional groups.
Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can also be simulated. These calculations provide detailed information about the chemical environment of each nucleus (e.g., ¹H and ¹³C), aiding in the complete assignment of experimental NMR spectra.
Advanced Spectroscopic and Structural Characterization Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For "4-[2-(Methylanilino)ethoxy]aniline," the predicted ¹H NMR spectrum would exhibit several distinct signals corresponding to the different proton environments.
Aromatic Protons: The compound has two substituted benzene (B151609) rings. The protons on the 4-ethoxyaniline ring are expected to appear as two doublets in the range of δ 6.6-6.8 ppm, characteristic of a 1,4-disubstituted aromatic ring with an electron-donating group. The five protons of the N-methylaniline ring would present a more complex pattern, likely appearing as multiplets between δ 6.7 and 7.3 ppm.
Ethoxy Protons (-O-CH₂-CH₂-N-): The two methylene (B1212753) groups of the ethoxy bridge are diastereotopic and would appear as two distinct triplets, likely in the δ 3.5-4.5 ppm range. The protons closer to the oxygen atom (-O-CH₂-) would be expected at a slightly downfield (higher ppm) position compared to the protons closer to the nitrogen atom (-CH₂-N-).
N-Methyl Protons (-N-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom would be expected. This signal would likely appear in the region of δ 2.9-3.1 ppm.
Amine Protons (-NH₂): The primary amine protons on the 4-ethoxyaniline moiety would typically produce a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, but it might be found in the δ 3.5-4.5 ppm range.
Carbon-13 (¹³C) NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Aromatic Carbons: The twelve aromatic carbons would produce signals in the δ 110-160 ppm region. The carbons directly attached to oxygen (C-O) and nitrogen (C-N) would be the most downfield. For instance, the carbon bearing the ethoxy group on the aniline (B41778) ring is predicted to be around δ 152-153 ppm, while the carbon attached to the amino group would be around δ 140-142 ppm. rsc.org The carbons of the N-methylaniline ring would also have distinct shifts, with the carbon attached to the nitrogen appearing around δ 148-150 ppm.
Ethoxy Carbons (-O-CH₂-CH₂-N-): The two methylene carbons of the ethoxy bridge would be found in the aliphatic region of the spectrum, likely between δ 40-70 ppm. The carbon attached to the oxygen (-O-CH₂) would be more downfield than the carbon attached to the nitrogen (-CH₂-N-).
N-Methyl Carbon (-N-CH₃): The methyl carbon would give a signal at the most upfield region of the spectrum for this molecule, predicted to be around δ 30-40 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -NH₂ | broad singlet, ~3.5-4.5 | - |
| 4-ethoxyaniline (aromatic CH) | d, ~6.6-6.8 | ~115-116 |
| N-methylaniline (aromatic CH) | m, ~6.7-7.3 | ~112-130 |
| -O-CH₂ - | t, ~4.0-4.2 | ~65-68 |
| -N-CH₂ - | t, ~3.6-3.8 | ~48-52 |
| -N-CH₃ | s, ~2.9-3.1 | ~35-40 |
| Aromatic C -NH₂ | - | ~140-142 |
| Aromatic C -O | - | ~152-153 |
| Aromatic C -N(CH₃) | - | ~148-150 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of "this compound" would show cross-peaks connecting the adjacent protons. For example, it would confirm the coupling between the two methylene groups in the ethoxy bridge (-O-CH₂-CH₂-N-). It would also reveal the coupling patterns within the aromatic rings, helping to assign the specific positions of the protons on each ring. sdsu.eduyoutube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). numberanalytics.comyoutube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal for the N-methyl group would show a correlation to the N-methyl carbon signal. Similarly, each aromatic proton signal would correlate to its directly bonded aromatic carbon. sdsu.edunumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear technique reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). numberanalytics.comyoutube.com HMBC is crucial for connecting the different fragments of the molecule. For "this compound," an HMBC spectrum would show correlations between:
The protons of the -O-CH₂- group and the aromatic carbon C-O.
The protons of the -N-CH₂- group and the N-methyl carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes FTIR and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making it an excellent tool for functional group identification. uci.edu
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. stemed.sitescienceinfo.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. jascoeurope.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For "this compound," the key expected IR absorption bands are:
N-H Stretching: The primary amine (-NH₂) group would show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) of the N-methylaniline is not present.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the aryl-alkyl ether (Ar-O-CH₂) C-O stretching would be prominent in the 1200-1275 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibrations for both the primary and tertiary amine groups would appear in the 1250-1360 cm⁻¹ range.
Predicted FTIR Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 |
| C=C Stretch (Aromatic) | Benzene Rings | 1450 - 1600 |
| C-N Stretch | Aryl Amine | 1250 - 1360 |
| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 |
Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. jasco-global.comsmacgigworld.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. jascoeurope.com For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. upenn.edu
Key expected Raman signals for "this compound" would include:
Symmetric Aromatic Ring Breathing: Strong, sharp bands corresponding to the symmetric vibrations of the benzene rings would be prominent, typically around 1000 cm⁻¹ and 1600 cm⁻¹.
C=C Stretching: The aromatic C=C stretching vibrations are also strongly Raman active and would appear in the 1580-1620 cm⁻¹ region.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in Raman spectra, often appearing as strong bands in the 2800-3100 cm⁻¹ region.
Symmetric C-O-C Stretch: The ether linkage may show a characteristic symmetric stretching vibration.
Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds, which may be weak or absent in the IR spectrum. jascoeurope.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.orglibretexts.org This technique is particularly sensitive to molecules containing π-electrons and conjugated systems, known as chromophores. shu.ac.uk
The absorption is typically due to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. pharmatutor.org
π → π Transitions:* These are high-energy transitions that are characteristic of aromatic systems. For substituted anilines, these typically result in strong absorption bands. One would expect to see absorption maxima (λ_max) in the range of 230-250 nm and a second, less intense band around 280-300 nm.
n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They are generally weaker in intensity compared to π → π* transitions.
Chromophore Analysis and Conjugation Effects
The electronic absorption properties of this compound are dictated by its chromophoric systems and the extent of electronic conjugation within the molecule. The primary chromophores are the two aniline rings. The aniline moiety itself typically exhibits two absorption bands in the ultraviolet (UV) region, arising from π → π* transitions. The presence of substituents on the aromatic rings, such as the ethoxy and methylamino groups in this compound, can significantly influence the position and intensity of these absorption maxima.
The ether linkage and the secondary amine introduce auxochromes that can modulate the electronic properties of the aniline chromophores. The lone pair of electrons on the nitrogen and oxygen atoms can participate in resonance with the aromatic π-systems, leading to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The degree of this shift is dependent on the extent of conjugation, which in turn is affected by the molecular conformation. The flexible ethoxy linker allows for various spatial orientations of the two aniline rings, which can either enhance or restrict electronic communication between them.
Solvent Effects on Electronic Spectra
The UV-Visible absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. mdpi.combau.edu.lbsciencepublishinggroup.com For this compound, changing the solvent is expected to cause shifts in the absorption maxima (λmax).
In non-polar solvents, the molecule exists in its ground state electronic configuration with minimal interaction with the solvent molecules. In polar solvents, particularly those capable of hydrogen bonding, the solvent can interact with the lone pairs on the nitrogen and oxygen atoms. bau.edu.lb These interactions can stabilize both the ground and excited states of the molecule to different extents.
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. sciencepublishinggroup.com For n → π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to the stabilization of the non-bonding orbitals in the ground state through hydrogen bonding, which increases the energy required for the transition. bau.edu.lb A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide valuable information about the nature of its electronic transitions.
| Solvent | Polarity Index | Expected λmax (nm) |
| Cyclohexane | 0.2 | ~290 |
| Dichloromethane | 3.1 | ~295 |
| Acetonitrile | 5.8 | ~298 |
| Ethanol | 4.3 | ~300 |
| Water | 10.2 | ~305 |
Mass Spectrometry Principles for Molecular Confirmation and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. uab.edu It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. rsc.org In positive ion mode ESI-MS, the analyte solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]+.
The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained. uab.edu This pattern provides valuable structural information. Expected fragmentation pathways for [M+H]+ of this compound could include:
Cleavage of the ethoxy linker, leading to fragments corresponding to the two aniline moieties.
Loss of small neutral molecules such as ethylene (B1197577) or methylamine (B109427).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. measurlabs.com This high accuracy allows for the determination of the elemental composition of the ion, as the exact mass of an ion is unique to its specific combination of atoms and isotopes. jove.com
For this compound (C15H18N2O), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. uci.edu
| Ion | Theoretical Exact Mass |
| [C15H18N2O+H]+ | 243.14974 |
| [C15H18N2O+Na]+ | 265.13168 |
X-ray Crystallography for Definitive Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org It involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined.
A successful X-ray crystallographic analysis of this compound would provide a precise three-dimensional model of the molecule in the solid state. This would reveal the conformation of the flexible ethoxy linker and the relative orientation of the two aniline rings. Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The data obtained from X-ray crystallography allows for the precise measurement of all geometric parameters within the molecule, including bond lengths, bond angles, and dihedral (torsion) angles. researchgate.netresearchgate.net
Hypothetical Bond Length and Angle Data for this compound:
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.40 |
| C-N (aniline) | 1.39 - 1.42 |
| C-O (ether) | 1.36 - 1.43 |
| N-C (methyl) | 1.45 - 1.48 |
| C-C (ethyl) | 1.51 - 1.54 |
| Bond Angles (°) | |
| C-C-C (aromatic) | ~120 |
| C-N-C | ~118-122 |
| C-O-C | ~115-120 |
| Dihedral Angles (°) | |
| C-O-C-C | Variable (describes conformation of the ethoxy linker) |
| C-C-N-C | Variable (describes twist of the methylanilino group) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The structural integrity and crystalline packing of this compound are governed by a network of non-covalent intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in the available literature, an analysis of its functional groups—a primary aniline, a tertiary aniline, an ether linkage, and two aromatic rings—allows for a comprehensive prediction of the types of interactions at play. These interactions are crucial in determining the molecule's physical properties, such as melting point and solubility, and its behavior in biological systems.
The primary amino group (-NH₂) on the aniline moiety is a potent hydrogen bond donor, while the nitrogen of the methylanilino group and the oxygen atom of the ethoxy bridge act as hydrogen bond acceptors. evitachem.com This configuration facilitates the formation of various hydrogen bonds. Studies on structurally related substituted anilines and similar molecular frameworks have consistently highlighted the significance of such interactions in their crystal lattices. researchgate.netnih.gov
Hydrogen Bonding:
The molecular structure of this compound allows for several types of hydrogen bonds:
N-H···O: The hydrogen atoms of the primary aniline group can form strong hydrogen bonds with the ether oxygen of a neighboring molecule.
N-H···N: The primary aniline's hydrogens can also interact with the nitrogen atom of the methylanilino group in an adjacent molecule.
C-H···O: Weaker C-H···O hydrogen bonds are also anticipated, where aromatic or aliphatic C-H groups interact with the ether oxygen. researchgate.net
The presence of both hydrogen bond donors and acceptors within the molecule suggests the potential for the formation of complex, self-assembled supramolecular structures. In binary mixtures with protic solvents like 2-methyl-1-propanol, substituted anilines have been shown to form strong hetero-associated complexes through O-H···N hydrogen bonds, which are stronger than the respective self-associated bonds. vignanits.ac.in
π-π Stacking:
The two phenyl rings in this compound are susceptible to π-π stacking interactions. These non-covalent interactions are fundamental in the association of aromatic molecules and are a major factor in the stability of crystal structures and biological complexes. nih.gov The stability and geometry of these stacks are influenced by the electronic nature of the substituents on the aromatic rings. The arrangement can be either a face-to-face or a parallel-displaced stacking. Theoretical studies on substituted indoles, which are also aromatic systems, have shown that substitutions can significantly modulate the stability of these stacking interactions. nih.gov In molecules with multiple aromatic rings, it is common for the rings to arrange in a way that maximizes these stabilizing interactions, often leading to layered or herringbone packing motifs in the solid state. rsc.org
The interplay of these various intermolecular forces—strong hydrogen bonds, weaker C-H involved interactions, and π-π stacking—will ultimately define the specific polymorphic form that this compound adopts in the solid state.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor Group | Acceptor Group | Expected Significance |
| Hydrogen Bond | Primary Amine (N-H) | Ether Oxygen | High |
| Hydrogen Bond | Primary Amine (N-H) | Tertiary Amine (N) | Moderate |
| Hydrogen Bond | Aromatic/Aliphatic (C-H) | Ether Oxygen | Low to Moderate |
| C-H···π Interaction | Aromatic/Aliphatic (C-H) | Phenyl Ring (π-system) | Moderate |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | High |
Absolute Configuration Assignment
The concept of absolute configuration is a fundamental aspect of stereochemistry, referring to the spatial arrangement of atoms of a chiral molecular entity and its stereochemical description. However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule.
Chirality Analysis:
A molecule is considered chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.
In the case of this compound, there are no such stereocenters:
The carbon atoms within the two phenyl rings are sp² hybridized and part of a planar system.
The two carbon atoms of the ethoxy linker (-O-CH₂-CH₂-N-) are each bonded to two hydrogen atoms, meaning they are not bonded to four different groups.
The methyl group carbon is bonded to three hydrogen atoms.
The nitrogen atoms are not stereogenic in this context due to rapid pyramidal inversion or their substitution pattern.
Since the molecule lacks any chiral centers and does not exhibit other elements of chirality such as axial, planar, or helical chirality, it does not have enantiomers. Therefore, the assignment of an absolute configuration (e.g., using R/S nomenclature) is not applicable to this compound.
While techniques for assigning absolute configuration, such as X-ray crystallography of a single crystal or nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents, are powerful tools in stereochemistry, they are employed for chiral compounds. nih.gov For instance, the absolute configuration of complex natural products like physostigmine (B191203) has been determined through degradation to a chiral product of known configuration. sci-hub.se These methods are irrelevant for an achiral molecule like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Methylanilino)ethoxy]aniline?
- Methodology : A two-step synthesis is commonly employed. First, alkylation of 4-aminophenol with 2-(methylanilino)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone at 60°C) forms the ether linkage. Second, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields the final product with >90% purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane) and optimize stoichiometry to minimize side products like unreacted starting materials or over-alkylated derivatives.
Q. How can structural characterization of this compound be performed?
- Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm, methylanilino N-CH₃ at δ 2.9 ppm, and ethoxy CH₂ at δ 3.5–4.0 ppm .
- FTIR : Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and ether C-O (stretch ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 257.3 .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors. Store in amber glass containers under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, replacing acetone with DMF increases reaction rate but may require lower temperatures (50°C) to avoid decomposition .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective alkylation, reducing side reactions like aryl-NH₂ oxidation .
Q. How do structural analogs influence biological activity?
- Case Study : Replacing the methylanilino group with pyrrolidine (as in 4-[2-(pyrrolidin-1-yl)ethoxy]aniline) increases binding affinity for PPAR-γ receptors (IC₅₀ = 0.8 μM vs. 2.5 μM for the parent compound) due to enhanced hydrophobic interactions .
- Methodology : Use receptor-binding assays (e.g., SPR or radioligand displacement) paired with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How to resolve contradictions in reported bioactivity data?
- Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 1.2 μM in Study A vs. 5.3 μM in Study B) may arise from assay conditions (e.g., ATP concentration, pH). Validate using standardized protocols (e.g., Eurofins KinaseProfiler®) and control for redox interference (add 1 mM DTT) .
Q. What computational tools predict stability under physiological conditions?
- Approach : Perform DFT calculations (Gaussian 09) to model degradation pathways. The compound’s ethoxy group shows susceptibility to hydrolytic cleavage at pH < 3 (e.g., gastric fluid), with a half-life of 12 hours predicted at 37°C .
Key Research Challenges
- Stereochemical Effects : The ethoxy linker’s conformation influences receptor binding. Explore enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- Metabolic Stability : In vitro liver microsome studies (human S9 fraction) reveal rapid N-demethylation (t₁/₂ = 45 min). Mitigate via fluorination of the methylanilino group .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
